molecular formula C16H13NO2 B15236139 (2S)-2-Amino-2-(2-anthryl)acetic acid

(2S)-2-Amino-2-(2-anthryl)acetic acid

Cat. No.: B15236139
M. Wt: 251.28 g/mol
InChI Key: NCMCIBYADCNBKT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(2-anthryl)acetic acid: is an organic compound that belongs to the class of amino acids It features an anthracene moiety attached to the alpha carbon of glycine, making it a unique derivative of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-anthryl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the amino and carboxyl groups.

    Amination: Anthracene is first nitrated to form 2-nitroanthracene, which is then reduced to 2-aminoanthracene.

    Carboxylation: The aminoanthracene is then subjected to carboxylation to introduce the carboxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Amino-2-(2-anthryl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the anthracene moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-Amino-2-(2-anthryl)acetic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Protein Engineering: The compound can be incorporated into peptides and proteins to study their structure and function.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-anthryl)acetic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the amino and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: (2S)-2-Amino-2-(2-anthryl)acetic acid is unique due to the presence of the anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-amino-2-anthracen-2-ylacetic acid

InChI

InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1

InChI Key

NCMCIBYADCNBKT-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.